Proscaline

Catalog No.
S689650
CAS No.
39201-78-0
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proscaline

CAS Number

39201-78-0

Product Name

Proscaline

IUPAC Name

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3

InChI Key

HYWLMSUAZVDUFW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC

Limited Availability:

Proscaline (3,4-dimethoxy-4-propoxyphenethylamine) is a psychedelic substance with a chemical structure similar to mescaline. However, unlike mescaline, which is derived from the peyote cactus, proscaline does not occur naturally. Because of this, and its psychoactive properties, proscaline is a Schedule I controlled substance in the United States, making it difficult to obtain for scientific research purposes [US Drug Enforcement Administration, ].

Potential Research Areas:

Despite the limitations, some researchers have proposed that proscaline could be a valuable tool in studying consciousness and perception. Studies on other psychedelic drugs, such as LSD and psilocybin, have shown promise in treating mental health conditions like depression and anxiety [National Institute of Mental Health, ]. The mechanism by which these drugs produce these effects is not fully understood, but proscaline's similarity to mescaline, which has also been shown to have therapeutic potential [Passie et al., 2008], could provide insights into the neurological basis of these conditions.

Proscaline, chemically known as 4-propoxy-3,5-dimethoxyphenethylamine, is a psychedelic substance belonging to the phenethylamine class. It is structurally related to mescaline and its analogs, such as isoproscaline and escaline. Proscaline was first synthesized by David E. Nichols in 1977, and its effects were later documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), where it was noted to have a potency estimated to be five times that of mescaline .

Typical of phenethylamines:

  • Oxidation: Proscaline can be oxidized to form quinones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The nitro group in intermediates can be reduced to an amine, typically using lithium aluminum hydride.
  • Substitution: The methoxy groups can participate in nucleophilic substitution reactions with nucleophiles like sodium methoxide .

Common Reagents and Conditions

Reaction TypeReagentsMajor Products
OxidationPotassium permanganateQuinones
ReductionLithium aluminum hydrideAmines
SubstitutionSodium methoxideSubstituted phenethylamines

The synthesis of proscaline typically follows these steps:

  • Starting Material: 3,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 3,5-dimethoxy-4-nitrostyrene.
  • Reduction: The nitrostyrene is reduced using lithium aluminum hydride to yield 3,5-dimethoxy-4-aminostyrene.
  • Alkylation: Alkylation occurs with propyl bromide to form 4-propoxy-3,5-dimethoxyphenethylamine.
  • Hydrochloride Formation: The free base is converted into its hydrochloride salt using hydrochloric acid .

Proscaline has several applications in scientific research:

  • Analytical Chemistry: Used as a reference standard for identifying and quantifying phenethylamines.
  • Biological Research: Studied for its effects on neurotransmitter systems and receptor binding.
  • Potential Therapeutic Uses: Investigated for its potential in treating mental health disorders such as depression and anxiety.
  • Forensic Analysis: Utilized in the development of new psychoactive substances .

Similar Compounds: Comparison with Other Compounds

Proscaline shares structural similarities with several other compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:

CompoundStructural FeatureUnique Characteristics
MescalineNo propoxy groupClassic psychedelic known for strong visual effects
IsoproscalineIsopropoxy groupSimilar structure but different potency profile
EscalineEthoxy groupDifferent pharmacological properties compared to proscaline
AllylescalineAllyloxy groupVaries in effects due to structural differences
MethallylescalineMethallyloxy groupDistinct from proscaline in terms of psychoactive effects

Proscaline's unique propoxy group differentiates it from these compounds, contributing to distinct pharmacological effects and potency levels .

XLogP3

1.7

LogP

1.7 (LogP)

UNII

99G781N5IO

Other CAS

39201-78-0

Wikipedia

Proscaline

Dates

Modify: 2024-04-14

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